molecular formula C9H9NO B1333484 2-Methylbenzyl isocyanate CAS No. 56651-58-2

2-Methylbenzyl isocyanate

Cat. No.: B1333484
CAS No.: 56651-58-2
M. Wt: 147.17 g/mol
InChI Key: VNHPWTGETWKSLP-UHFFFAOYSA-N
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Description

2-Methylbenzyl isocyanate, also known as 1-(isocyanatomethyl)-2-methylbenzene, is an organic compound with the molecular formula C9H9NO. It is a member of the isocyanate family, which is characterized by the functional group -N=C=O. This compound is used as an intermediate in organic synthesis and has applications in various fields, including the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzyl isocyanate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically employs the phosgenation method due to its efficiency and high yield. safety concerns related to phosgene have led to increased interest in non-phosgene methods, which are being optimized for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    2-Methylbenzylamine: Formed from hydrolysis.

Scientific Research Applications

2-Methylbenzyl isocyanate is used in various scientific research applications:

    Organic Synthesis: As a building block for synthesizing more complex molecules.

    Pharmaceuticals: Intermediate in the production of active pharmaceutical ingredients.

    Agrochemicals: Used in the synthesis of pesticides and herbicides.

    Polymer Chemistry: Used in the production of polyurethanes and other polymers

Mechanism of Action

The mechanism of action of 2-methylbenzyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles, such as alcohols and amines, to form stable products like urethanes and ureas. The isocyanate group (-N=C=O) is highly reactive due to the presence of the electron-deficient carbon atom, making it susceptible to nucleophilic attack .

Comparison with Similar Compounds

2-Methylbenzyl isocyanate can be compared with other isocyanates such as:

Uniqueness

The presence of the methyl group in this compound provides unique steric and electronic properties, influencing its reactivity and the types of products formed in reactions .

Properties

IUPAC Name

1-(isocyanatomethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8-4-2-3-5-9(8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHPWTGETWKSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369884
Record name 2-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56651-58-2
Record name 1-(Isocyanatomethyl)-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56651-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbenzyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isocyanatomethyl)-2-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylbenzyl isocyanate
Reactant of Route 2
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2-Methylbenzyl isocyanate
Reactant of Route 3
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2-Methylbenzyl isocyanate
Reactant of Route 4
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2-Methylbenzyl isocyanate
Reactant of Route 5
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2-Methylbenzyl isocyanate
Reactant of Route 6
Reactant of Route 6
2-Methylbenzyl isocyanate

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